molecular formula C23H30N4O4 B12294414 Tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate

Tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B12294414
M. Wt: 426.5 g/mol
InChI Key: QFLYIFVJEACJEW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine groups are introduced via nucleophilic substitution reactions.

    Formation of the Tert-butyl Ester: The tert-butyl ester group is formed through esterification reactions involving tert-butyl alcohol and the appropriate carboxylic acid derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides and nucleophiles are used under various conditions, often in the presence of catalysts.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the substituents introduced, often resulting in functionalized derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interactions of piperidine and pyridine derivatives with biological macromolecules.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine moieties can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-methoxy-2-oxo-1-(6-(pyridin-2-ylamino)pyridin-2-yl)ethyl)piperidine-1-carboxylate is unique due to the presence of two pyridine moieties, which can significantly enhance its biological activity and binding affinity compared to similar compounds

Properties

Molecular Formula

C23H30N4O4

Molecular Weight

426.5 g/mol

IUPAC Name

tert-butyl 4-[2-methoxy-2-oxo-1-[6-(pyridin-2-ylamino)pyridin-2-yl]ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H30N4O4/c1-23(2,3)31-22(29)27-14-11-16(12-15-27)20(21(28)30-4)17-8-7-10-19(25-17)26-18-9-5-6-13-24-18/h5-10,13,16,20H,11-12,14-15H2,1-4H3,(H,24,25,26)

InChI Key

QFLYIFVJEACJEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=NC(=CC=C2)NC3=CC=CC=N3)C(=O)OC

Origin of Product

United States

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